
Diethyl 2-(benzyloxy)-3-oxosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(benzyloxy)-3-oxosuccinate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a succinate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(benzyloxy)-3-oxosuccinate typically involves the esterification of 2-(benzyloxy)-3-oxosuccinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of immobilized catalysts, such as acidic resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Diethyl 2-(benzyloxy)-3-oxosuccinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the succinate backbone can be reduced to form a diol.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted succinate derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl 2-(benzyloxy)-3-oxosuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: Used in the production of specialty chemicals and as a building block for polymers and resins.
作用機序
The mechanism of action of diethyl 2-(benzyloxy)-3-oxosuccinate involves its interaction with various molecular targets, depending on the specific reaction it undergoes. For example, in oxidation reactions, the benzyloxy group is targeted by oxidizing agents, leading to the formation of benzaldehyde derivatives. In reduction reactions, the carbonyl group is reduced to a diol, altering the compound’s chemical properties.
類似化合物との比較
Similar Compounds
Diethyl 2-(methoxy)-3-oxosuccinate: Similar structure but with a methoxy group instead of a benzyloxy group.
Diethyl 2-(ethoxy)-3-oxosuccinate: Contains an ethoxy group instead of a benzyloxy group.
Diethyl 2-(phenoxy)-3-oxosuccinate: Features a phenoxy group in place of the benzyloxy group.
Uniqueness
Diethyl 2-(benzyloxy)-3-oxosuccinate is unique due to the presence of the benzyloxy group, which imparts specific chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis, particularly in the formation of benzaldehyde derivatives through oxidation reactions.
特性
分子式 |
C15H18O6 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC名 |
diethyl 2-oxo-3-phenylmethoxybutanedioate |
InChI |
InChI=1S/C15H18O6/c1-3-19-14(17)12(16)13(15(18)20-4-2)21-10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChIキー |
DTIBGTLNNSRQLV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C(=O)OCC)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


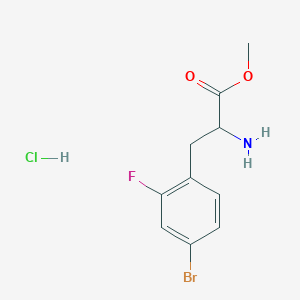
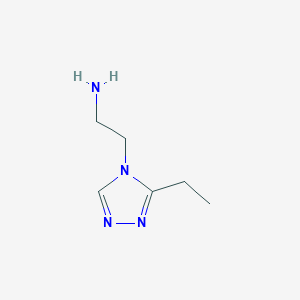
![[(2S,3R,4S,5S,6R)-6-[[(2R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12438092.png)



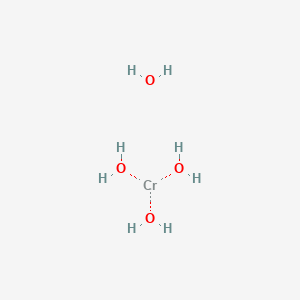


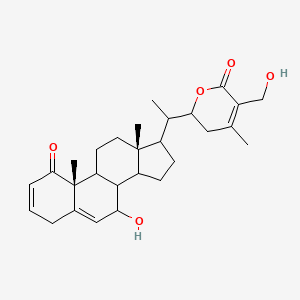

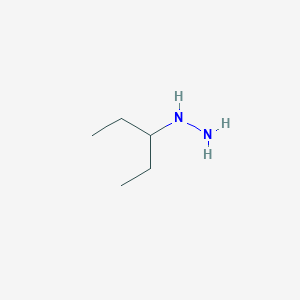
![1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12438147.png)
![[4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12438165.png)
